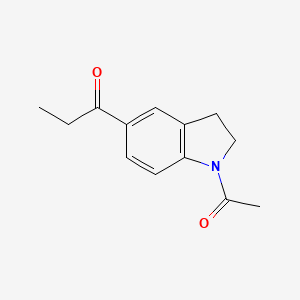

1-(1-Acetylindolin-5-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHULNOIEDSBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629550 | |

| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160968-91-2 | |

| Record name | 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways Towards 1 1 Acetylindolin 5 Yl Propan 1 One

De Novo Synthesis of the Indoline (B122111) Core and Subsequent Functionalization

The indoline skeleton is a crucial heterocyclic motif found in numerous natural products and pharmaceuticals. rsc.org Its synthesis can be approached through various strategies. One of the most common methods involves the reduction of the corresponding indole (B1671886) derivative. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation or Brønsted acid-catalyzed transfer hydrogenation with a Hantzsch ester. organic-chemistry.org

Alternatively, de novo strategies build the indoline ring system from acyclic precursors. These methods often involve intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular amination of C(sp²)–H bonds in protected β-arylethylamine substrates provides an efficient route to the indoline core under mild conditions. organic-chemistry.org Another modern approach involves an inverse-electron demand Diels-Alder reaction followed by an aromatization sequence to construct the aromatic portion of the indoline scaffold. acs.orgnih.gov Once the indoline core is synthesized, subsequent functionalization steps can be performed to introduce the required substituents.

Selective Acylation at the Indoline Nitrogen (N-1)

The introduction of an acetyl group at the nitrogen atom (N-1) of the indoline ring is a critical step, yielding the key intermediate, 1-acetylindoline (B31821). This transformation serves two primary purposes: it protects the nitrogen atom and modulates the electronic properties of the aromatic ring for subsequent reactions. The acetyl group is an electron-withdrawing group, which deactivates the nitrogen, but it also acts as an ortho-, para-director for subsequent electrophilic aromatic substitution reactions on the benzene (B151609) ring.

Selective N-acylation is typically achieved by treating indoline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. nih.govnih.gov The reaction is generally high-yielding and chemoselective. The low nucleophilicity of the indole nitrogen can present a challenge, but various methods have been developed to overcome this, including the use of stable acyl sources like thioesters or oxidative carbene catalysis. nih.govd-nb.inforsc.org

Table 1: Reagents for N-Acylation of Indoline

| Acetylating Agent | Catalyst/Base | Conditions | Reference |

| Acetyl Chloride | Pyridine (B92270) or Triethylamine | Anhydrous solvent (e.g., DCM, THF) | nih.gov |

| Acetic Anhydride | Catalytic acid or base | Neat or in a solvent | nih.gov |

| Thioesters | Cesium Carbonate (Cs₂CO₃) | High temperature (e.g., 140 °C in xylene) | nih.govd-nb.info |

| Aldehydes | N-Heterocyclic Carbene (NHC) | Oxidative organocatalysis | rsc.org |

Regioselective Propionylation at the Indolin-5-yl Position

With 1-acetylindoline as the substrate, the next key transformation is the introduction of the propan-1-one group at the C-5 position of the indoline ring. The directing effect of the N-acetyl group makes the C-5 position (para to the nitrogen) electronically enriched and sterically accessible, favoring electrophilic attack at this site.

The most direct and widely used method for introducing an acyl group onto an activated aromatic ring is the Friedel-Crafts acylation. nih.govacs.orgresearchgate.net In the context of synthesizing 1-(1-acetylindolin-5-yl)propan-1-one, this involves reacting 1-acetylindoline with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

A closely related synthesis of (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one was successfully achieved using a Friedel-Crafts reaction. nih.govresearchgate.net In that procedure, 1-acetylindoline was treated with 2-chloropropionyl chloride in dichloromethane (B109758) with aluminum trichloride (B1173362) (AlCl₃) as the Lewis acid, resulting in a 72% yield. nih.govresearchgate.net By analogy, the reaction of 1-acetylindoline with propionyl chloride under similar conditions is the most plausible route to the target compound. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich C-5 position of the 1-acetylindoline ring.

Table 2: Typical Conditions for Friedel-Crafts Acylation

| Acylating Agent | Lewis Acid Catalyst | Solvent | Key Features | Reference(s) |

| Propionyl Chloride | AlCl₃, FeCl₃, ZnCl₂ | Dichloromethane, Nitrobenzene | Classic, effective method; requires stoichiometric catalyst. | nih.govresearchgate.net |

| Propionic Anhydride | ZrCl₄ | Dichloromethane | Minimizes common side reactions seen with other Lewis acids. | acs.org |

| Propionyl Chloride | Zinc Oxide (ZnO) | Ionic Liquid | Milder conditions, reusable catalyst. | researchgate.net |

While Friedel-Crafts acylation is the most direct route, other modern C-C bond-forming reactions could potentially be employed to functionalize the C-5 position. These methods might be considered if the substrate is incompatible with strong Lewis acids.

One such strategy is palladium-catalyzed C-H olefination. nih.govacs.org This would involve first synthesizing a 5-halo-1-acetylindoline. This intermediate could then undergo a Heck reaction with an appropriate propene equivalent to install the carbon backbone, which would require subsequent oxidation to the ketone.

Another approach could be a Michael-type Friedel-Crafts alkylation. nih.gov This involves the reaction of the indoline with an α,β-unsaturated ketone (e.g., ethyl vinyl ketone) catalyzed by a Lewis acid. This would directly install the propionyl group at the C-5 position. These catalytic asymmetric Friedel-Crafts reactions are powerful tools for creating optically active indole derivatives. nih.gov

Step-by-Step Reaction Mechanisms for Key Synthetic Transformations

N-Acetylation of Indoline: The reaction begins with the nucleophilic attack of the indoline nitrogen lone pair on the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, then deprotonates the positively charged nitrogen atom to yield the final product, 1-acetylindoline, and the corresponding ammonium (B1175870) salt.

Friedel-Crafts Propionylation at C-5:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CH₂C≡O⁺) and the AlCl₄⁻ complex.

Electrophilic Attack: The electron-rich aromatic ring of 1-acetylindoline acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C-5 position due to the para-directing effect of the N-acetyl group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.

Deprotonation and Regeneration of Aromaticity: The AlCl₄⁻ complex acts as a base, abstracting the proton from the C-5 position of the Wheland intermediate. This step restores the aromaticity of the ring, forming the final product, this compound, and regenerating the Lewis acid catalyst (AlCl₃) along with HCl.

Synthesis of this compound as an Intermediate in Multi-Step Syntheses

The this compound scaffold is a valuable intermediate in the synthesis of more complex, pharmacologically active molecules. The ketone functionality of the propionyl group and the indoline core provide multiple points for further chemical modification.

For example, the closely related compound, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, was synthesized as a key racemic intermediate in a novel synthetic route for Silodosin, an α1A-adrenoceptor antagonist used for treating benign prostatic hyperplasia. nih.govresearchgate.net The ketone can be reduced to an alcohol, and the chloro group can be substituted to build more complex side chains. Similarly, this compound can serve as a precursor. The ketone can be subjected to reductive amination, aldol (B89426) condensations, or Grignard reactions to elaborate the side chain, leading to a diverse range of potential drug candidates. The indoline moiety itself is a privileged scaffold in medicinal chemistry, with derivatives showing activity as selective lysine-specific demethylase 1 (LSD1) inhibitors for cancer therapy. nih.gov

Precursor Role in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., Silodosin Analogs)

The compound this compound and its close derivatives are crucial precursors in the synthesis of pharmacologically active molecules, most notably analogs of Silodosin. rsc.orgunimi.itpatsnap.com Silodosin is a selective α1A-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The indoline core of this compound serves as a fundamental building block for constructing the more complex molecular architecture of these therapeutic agents.

The synthesis of Silodosin and its analogs often involves the functionalization of the indoline ring at specific positions. unimi.it The propanone side chain at the C5 position of this compound is a key handle for introducing the chiral amine fragment essential for the biological activity of Silodosin. unimi.itnih.gov Various patented synthetic routes for Silodosin highlight the importance of intermediates derived from the acylation of N-acetylindoline. patsnap.comgoogle.com

A closely related chlorinated analog, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, has been synthesized as a racemic intermediate in a novel synthetic route to Silodosin. This underscores the strategic importance of the this compound scaffold in accessing these complex target molecules.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The primary synthetic route to this compound is anticipated to be the Friedel-Crafts acylation of 1-acetylindoline. The optimization of reaction conditions for such transformations is critical for maximizing yield and ensuring high selectivity. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the nature of the acylating agent.

Table 1: Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Options and Considerations | Potential Impact on Yield and Selectivity |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), Brønsted acids, Solid acid catalysts (e.g., zeolites, clays). researchgate.net | The strength and stoichiometry of the Lewis acid can significantly affect the reaction rate and the formation of byproducts. Solid acids offer easier separation and potential for recycling. researchgate.netresearchgate.net |

| Acylating Agent | Propanoyl chloride, Propanoic anhydride. | Acyl chlorides are generally more reactive but can generate corrosive HCl. Anhydrides are less reactive but may offer milder reaction conditions. |

| Solvent | Chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane), Nitroalkanes (e.g., nitromethane), Green solvents (e.g., ionic liquids). rsc.orgnih.gov | Solvent polarity can influence the solubility of reactants and the stability of reaction intermediates. The use of greener solvents is becoming increasingly important. rsc.orgnih.gov |

| Temperature | Typically ranges from 0 °C to room temperature or slightly elevated temperatures. | Lower temperatures are often employed to control the exothermicity of the reaction and minimize side reactions. |

| Reactant Ratio | Stoichiometric or slight excess of the acylating agent and catalyst. | The molar ratio of reactants and catalyst needs to be carefully controlled to prevent polyacylation and other side reactions. |

Research on the Friedel-Crafts acylation of related heterocyclic compounds, such as unprotected indoles, has demonstrated that the choice of catalyst and solvent system is crucial for achieving high regioselectivity and yield. For instance, the use of yttrium triflate in an ionic liquid under microwave irradiation has been shown to be effective for the 3-acylation of indoles. nih.govresearchgate.net While 1-acetylindoline is already N-protected, these findings suggest that exploring modern catalytic systems could lead to more efficient and selective syntheses of this compound.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Chemoselectivity: In the context of the Friedel-Crafts acylation of 1-acetylindoline, the primary chemoselectivity consideration is the acylation of the aromatic ring over potential side reactions. The N-acetyl group is generally stable under Friedel-Crafts conditions, thus protecting the nitrogen atom from acylation.

Regioselectivity: The position of acylation on the 1-acetylindoline ring is a critical aspect of regioselectivity. The N-acetyl group is an ortho-, para-directing deactivator. However, due to the fused bicyclic nature of the indoline system, the electronic and steric effects are more complex. The acylation is expected to occur on the benzene ring of the indoline nucleus. The directing effect of the nitrogen atom, even when acylated, generally favors substitution at the C5 position (para to the nitrogen). rsc.org This is further supported by the successful synthesis of the C5-acylated chloro-analog. alexandonian.com Computational studies on related nitrogen heterocycles have also been used to rationalize the observed regioselectivity in Friedel-Crafts acylations. rsc.org

Table 2: Factors Influencing Regioselectivity in the Acylation of 1-Acetylindoline

| Factor | Influence on Regioselectivity |

| Electronic Effects | The nitrogen atom of the indoline ring is an electron-donating group, activating the aromatic ring towards electrophilic substitution. The N-acetyl group withdraws electron density, thus deactivating the ring, but still directs para (C5) and ortho (C7). The para position (C5) is generally favored electronically and sterically. rsc.orgalexandonian.com |

| Steric Effects | The C7 position is sterically hindered by the adjacent five-membered ring, making the C5 position more accessible to the incoming electrophile. |

| Reaction Conditions | The choice of Lewis acid and solvent can sometimes influence the ratio of regioisomers, although in the case of 1-acetylindoline, a high preference for C5 substitution is expected. |

Stereoselectivity: The synthesis of this compound via Friedel-Crafts acylation does not generate a chiral center. However, this compound is a key precursor for chiral molecules like Silodosin. nih.gov Subsequent synthetic steps, such as the reduction of the ketone and the introduction of a chiral amine, are where stereocontrol becomes critical. For example, diastereoselective reductive amination is a strategy employed in the synthesis of Silodosin from related intermediates to establish the desired stereochemistry. unimi.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve sustainability. Several green approaches can be considered for the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation step.

Use of Greener Solvents: Traditional Friedel-Crafts acylations often employ chlorinated solvents, which are environmentally hazardous. Ionic liquids and deep eutectic solvents (DES) have emerged as promising green alternatives. rsc.orgrsc.orgnih.gov For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been effectively used as both a catalyst and a solvent for the Friedel-Crafts acylation of indoles. rsc.orgrsc.org Such systems can often be recycled, further enhancing the green credentials of the process.

Solvent-Free Conditions: Performing the reaction under solvent-free conditions is another key green chemistry strategy. This minimizes waste and can sometimes lead to faster reaction rates. Solvent-free Friedel-Crafts acylations have been successfully carried out using solid acid catalysts or by using one of the reactants as the solvent.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields and reduced byproduct formation in shorter reaction times. nih.govresearchgate.net The application of microwave heating to the Friedel-Crafts acylation of 1-acetylindoline could offer a more energy-efficient synthetic route. nih.govresearchgate.net

Use of Reusable Catalysts: Conventional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids like AlCl₃, leading to large quantities of waste during workup. The use of solid acid catalysts, such as zeolites, clays, or supported sulfonic acids, offers a greener alternative. researchgate.netresearchgate.netarkat-usa.org These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity. researchgate.netresearchgate.netrsc.org

Table 3: Comparison of Traditional vs. Green Approaches for Friedel-Crafts Acylation

| Feature | Traditional Approach | Green Chemistry Approach |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of reusable solid acids, metal triflates, or DES. researchgate.netrsc.orgnih.gov |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Ionic liquids, deep eutectic solvents, or solvent-free conditions. rsc.orgrsc.orgnih.gov |

| Energy Input | Conventional heating | Microwave irradiation for faster, more efficient reactions. nih.govresearchgate.net |

| Workup | Aqueous quench, leading to large volumes of waste. | Simple filtration to recover solid catalysts, extraction with greener solvents. |

| Atom Economy | Lower, due to stoichiometric catalyst use. | Higher, due to catalytic processes and reduced waste. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Sophisticated Spectroscopic Characterization and Computational Analysis of 1 1 Acetylindolin 5 Yl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-(1-Acetylindolin-5-yl)propan-1-one, a suite of advanced NMR experiments provides a detailed map of its atomic framework.

While specific experimental data for this compound is not widely published, a comprehensive analysis can be constructed based on the known spectral data of closely related analogs, such as (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, and established principles of NMR spectroscopy nih.govresearchgate.netnih.gov. The substitution of a chlorine atom at the 2-position of the propanone chain with a hydrogen atom is expected to cause a significant upfield shift for the adjacent protons and carbons.

Advanced ¹H NMR Analysis (e.g., 2D NMR techniques like COSY, HSQC, HMBC)

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the acetyl, indoline (B122111), and propanone moieties. The aromatic region is expected to show a characteristic splitting pattern for the protons on the substituted benzene (B151609) ring of the indoline core. Two-dimensional (2D) NMR techniques are crucial for assigning these proton signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY is expected to show correlations between the adjacent methylene (B1212753) protons of the indoline ring (H-2 and H-3) and between the ethyl protons of the propanone group. It would also confirm the coupling between the aromatic protons on the indoline ring researchgate.netoxinst.comlibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton spectrum columbia.educolumbia.edu.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~7.8-8.0 | d | ~1.5-2.0 (meta coupling) |

| H-6 | ~7.8-8.0 | dd | ~8.0-8.5 (ortho), ~1.5-2.0 (meta) |

| H-7 | ~8.1-8.3 | d | ~8.0-8.5 (ortho coupling) |

| H-2 (Indoline) | ~4.1-4.2 | t | ~8.5-9.0 |

| H-3 (Indoline) | ~3.2-3.3 | t | ~8.5-9.0 |

| CH₃ (Acetyl) | ~2.2-2.3 | s | - |

| CH₂ (Propanone) | ~2.9-3.0 | q | ~7.0-7.5 |

| CH₃ (Propanone) | ~1.1-1.2 | t | ~7.0-7.5 |

Comprehensive ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of two carbonyl groups (acetyl and propanone) is expected to result in two distinct signals in the downfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Propanone) | ~198-202 |

| C=O (Acetyl) | ~168-170 |

| C-7a (Indoline) | ~144-146 |

| C-3a (Indoline) | ~131-133 |

| C-5 (Indoline) | ~130-132 |

| C-4 (Indoline) | ~128-130 |

| C-6 (Indoline) | ~124-126 |

| C-7 (Indoline) | ~116-118 |

| C-2 (Indoline) | ~48-50 |

| C-3 (Indoline) | ~28-30 |

| CH₂ (Propanone) | ~31-33 |

| CH₃ (Acetyl) | ~24-26 |

| CH₃ (Propanone) | ~8-10 |

Nitrogen-15 NMR (¹⁵N NMR) for Indoline Nitrogen Characterization

Nitrogen-15 NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be time-consuming. However, inverse-detected techniques like HMBC can provide ¹⁵N chemical shift information more efficiently. For this compound, the ¹⁵N chemical shift of the indoline nitrogen will be significantly influenced by the electron-withdrawing acetyl group. The expected chemical shift would be in the range typical for amides, providing direct evidence of the N-acylation researchgate.netbohrium.comresearchgate.net.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a compound without the need for a reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined. Furthermore, qNMR can be employed to monitor the progress of the reaction that synthesizes this compound, for example, the Friedel-Crafts acylation of 1-acetylindoline (B31821). By acquiring spectra at regular intervals, the consumption of reactants and the formation of the product can be quantified, allowing for the determination of reaction kinetics magritek.comacs.orgresearchgate.netrptu.de.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule americanpharmaceuticalreview.com.

Characteristic Vibrational Modes of Acetyl and Propanone Groups

The IR and Raman spectra of this compound are expected to be dominated by the strong absorptions of the two carbonyl groups.

Acetyl Group: The C=O stretching vibration of the N-acetyl group is expected to appear as a strong band in the IR spectrum, typically in the range of 1660-1690 cm⁻¹. The exact position will be influenced by the electronic effects of the indoline ring.

Propanone Group: The C=O stretching vibration of the propanone group, being an aryl ketone, is anticipated to absorb at a slightly lower wavenumber than aliphatic ketones, likely in the range of 1680-1700 cm⁻¹ docbrown.info. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present in the spectra.

Indoline Ring: The spectra will also feature characteristic bands for the C-H and C-N stretching and bending vibrations of the indoline ring system, as well as aromatic C=C stretching vibrations.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic ring and the C-C backbone vibrations are expected to be prominent in the Raman spectrum nih.govacs.org.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=O Stretch (Propanone) | 1680-1700 | IR (Strong) |

| C=O Stretch (Acetyl) | 1660-1690 | IR (Strong) |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR |

Fingerprint Region Analysis for Structural Confirmation

Key vibrational modes expected in the fingerprint region for this compound would include C-C stretching within the indoline ring system, C-N stretching of the indoline nitrogen, and various C-H bending modes (in-plane and out-of-plane) associated with the aromatic ring and the aliphatic portions of the molecule. The propan-1-one and acetyl groups would also contribute to a complex pattern of bending and rocking vibrations. For instance, the C-CO-C bending vibrations from the propanone moiety and the C-N-CO bending from the acetyl group would produce characteristic, albeit potentially overlapping, absorptions. The precise pattern of absorptions in this region is sensitive to the exact substitution pattern on the aromatic ring, making it a powerful tool for distinguishing between isomers.

Table 1: Predicted IR Vibrational Modes in the Fingerprint Region for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1490-1450 | Aromatic C=C stretching | Indoline Ring |

| 1370-1350 | C-H bending (methyl rock) | Acetyl and Propanone |

| 1350-1200 | C-N stretching | Acetylindoline |

| 1250-1100 | C-CO-C bending and stretching | Propan-1-one |

Computational Prediction and Assignment of Vibrational Spectra

To complement experimental IR spectroscopy, computational methods such as Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies and aiding in their assignment. researchgate.net By creating a 3D model of this compound and performing a geometry optimization followed by a frequency calculation (commonly using a functional like B3LYP with a basis set such as 6-31G(d)), a theoretical vibrational spectrum can be generated. researchgate.net

This computational approach allows for the visualization of each vibrational mode, which is crucial for unambiguously assigning the complex absorptions in the fingerprint region. While there can be systematic deviations between calculated and experimental frequencies, these can often be corrected using scaling factors. For indole (B1671886) and its derivatives, DFT calculations have been shown to provide vibrational spectra in good agreement with experimental data. researchgate.net Such a computational study for this compound would not only confirm the assignments of the fingerprint region but also help to resolve any ambiguities in the experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. researchgate.netnih.gov For this compound, with a molecular formula of C₁₃H₁₅NO₂, the theoretical exact mass can be calculated.

Calculated Exact Mass:

Formula: C₁₃H₁₅NO₂

Monoisotopic Mass: 217.1103 u

An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) would reveal its characteristic fragmentation pathways. Plausible fragmentation patterns for this molecule would include:

Loss of the propanone group: Cleavage of the bond between the carbonyl carbon of the propanone and the aromatic ring.

Loss of the acetyl group: Cleavage of the amide bond.

Fragmentation of the indoline ring: Ring-opening reactions.

These fragmentation patterns provide valuable information about the connectivity of the atoms within the molecule, further corroborating the proposed structure.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 218.1181 | [C₁₃H₁₅NO₂ + H]⁺ | Protonated molecular ion |

| 160.0757 | [C₁₀H₁₀NO]⁺ | Loss of propanone group (C₃H₅O) |

| 176.0913 | [C₁₁H₁₂NO]⁺ | Loss of acetyl group (C₂H₃O) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental UV-Vis Absorption Profiles

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic chromophores. nih.gov The acetylindoline core of this compound is the primary chromophore. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netresearchdata.edu.au For instance, indole itself shows strong absorptions around 220 nm and a broader band with fine structure between 260 and 290 nm. nist.gov

The presence of the acetyl group on the indoline nitrogen and the propanone group on the aromatic ring will influence the electronic structure and thus the absorption spectrum. These auxochromic and chromophoric groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indoline. An experimental UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption maxima in the regions of 250-270 nm and 300-330 nm, corresponding to π→π* transitions within the aromatic system.

Computational Prediction of Electronic Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.comacs.org By calculating the excited states of this compound, TD-DFT can predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

This computational approach allows for the assignment of the observed absorption bands to specific electronic transitions, such as π→π* and n→π. For example, the intense absorptions would be assigned to π→π transitions localized on the acetylindoline system, while weaker absorptions at longer wavelengths might be attributed to n→π* transitions involving the lone pairs of the oxygen atoms in the acetyl and propanone groups. Comparing the computationally predicted spectrum with the experimental one provides a deeper understanding of the electronic properties of the molecule.

Integration of Multi-Spectroscopic Data with Computational Models for Enhanced Elucidation

The ultimate confidence in the structural elucidation of this compound comes from the integration of all available spectroscopic and computational data. numberanalytics.comnumberanalytics.com Each technique provides complementary information, and together they create a comprehensive and self-consistent picture of the molecule's structure.

The process would involve:

HRMS establishing the molecular formula.

IR spectroscopy , particularly the functional group region, identifying the key functional groups (amide, ketone, aromatic ring).

The fingerprint region of the IR spectrum , confirmed by DFT calculations , verifying the specific skeletal structure and substitution pattern.

UV-Vis spectroscopy , supported by TD-DFT calculations , characterizing the electronic structure of the chromophore and confirming the conjugated system.

This integrated approach, where experimental results and computational predictions inform and validate each other, represents the gold standard in modern chemical characterization. It allows for a level of detail and certainty in structural assignment that would be unattainable with any single technique alone.

Theoretical and Computational Chemistry Investigations of 1 1 Acetylindolin 5 Yl Propan 1 One

Electronic Structure Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov This method is particularly well-suited for determining the ground-state properties of molecules like 1-(1-Acetylindolin-5-yl)propan-1-one. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity.

Theoretical studies on related indole (B1671886) derivatives have successfully used DFT to predict molecular structures and relative stabilities of different isomers. nih.gov For this compound, a DFT approach would be instrumental in calculating key properties such as optimized molecular geometry, total energy, and the distribution of electron density, which in turn informs our understanding of the molecule's dipole moment and sites of potential chemical reactivity.

Ab initio molecular orbital calculations are a class of methods that derive their results directly from first principles, without the use of experimental data. acs.org These methods, such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset (MP2) perturbation theory, provide a rigorous framework for understanding a molecule's electronic properties. researchgate.net

A study on 1-acetylindoline (B31821) and its derivatives employed ab initio calculations to investigate their electronic structure. researchgate.net Such calculations for this compound would yield valuable information about its molecular orbitals, including their energies and spatial distributions. This information is fundamental to understanding the molecule's electronic transitions and its behavior in chemical reactions.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. The functional in DFT approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules containing nitrogen and oxygen atoms, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used as they provide a good balance of flexibility and computational cost. nih.gov The choice of functional, for instance, the popular B3LYP hybrid functional, is validated by comparing calculated results for known related compounds against experimental data to ensure the chosen level of theory is appropriate for the system under investigation. nih.gov

Molecular Geometry Optimization and Conformational Landscape Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its propanone and acetyl side chains, a simple optimization may not be sufficient.

A full conformational landscape analysis would be necessary to identify all low-energy conformers. This involves systematically rotating the flexible bonds and performing geometry optimizations for each starting structure. The resulting data would reveal the relative stabilities of different conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes in the ground state. While specific data for the title compound is unavailable, studies on the parent 1-acetylindoline have established its molecular geometry through X-ray diffraction, providing a solid starting point for such computational explorations. researchgate.net

Analysis of Electronic Properties

Once an optimized geometry is obtained, a deeper analysis of the molecule's electronic properties can be performed. This provides insights into the molecule's reactivity and potential for interacting with other molecules or with light.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

In a computational study of the parent compound, 1-acetylindoline, the energies of the frontier orbitals were calculated. The spatial distribution of these orbitals is also key. For instance, the HOMO in indole derivatives is typically located on the indole ring, indicating that this part of the molecule is the primary site for electrophilic attack. researchgate.net A similar analysis for this compound would reveal how the acetyl and propanoyl substituents influence the energy and distribution of its frontier orbitals.

To illustrate the type of data generated in such an analysis, the table below presents hypothetical HOMO and LUMO energies and the resulting energy gap. These values are representative of what a DFT calculation might yield for a molecule of this class.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.50 |

| HOMO | -6.20 |

| Energy Gap (ΔE) | 4.70 |

The spatial plots of these orbitals would likely show the HOMO delocalized over the electron-rich indoline (B122111) ring system, while the LUMO might be more localized on the electron-withdrawing acyl groups, highlighting the regions of nucleophilic and electrophilic character, respectively.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution and molecular electrostatic potential (MEP) are fundamental concepts in computational chemistry that provide significant insights into the electronic structure and reactivity of a molecule. For this compound, these analyses reveal the distribution of electrons and the resulting electrostatic forces that govern its interactions.

MEP maps are particularly useful as they visually represent the electrostatic potential on the electron density surface of a molecule. nih.govyoutube.com These maps use a color-coded system to indicate regions of different potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. youtube.comresearchgate.net

In the case of this compound, computational studies on similar structures suggest a predictable charge distribution. nih.govnih.gov The oxygen atoms of the acetyl and propanone carbonyl groups are expected to be the most electron-rich centers, appearing as intense red regions on an MEP map. This high electron density makes them primary sites for interactions with electrophiles and hydrogen bond donors. The nitrogen atom of the indoline ring, while part of an amide linkage which reduces its basicity, would still possess a degree of negative potential.

Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)

To quantitatively predict the reactivity of this compound, computational chemists employ a range of reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, including Fukui functions and local ionization potentials, help to identify the most reactive sites within the molecule for various types of chemical reactions.

Fukui Functions: The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to pinpoint the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

Site for Nucleophilic Attack (f+): This function identifies regions that are most likely to accept an electron. In this compound, the carbonyl carbons of both the acetyl and propanone groups are expected to be primary sites for nucleophilic attack.

Site for Electrophilic Attack (f-): This function highlights regions that are most likely to donate an electron. The oxygen atoms of the carbonyl groups and potentially the electron-rich positions on the aromatic ring of the indoline core would be the most probable sites for electrophilic attack.

Site for Radical Attack (f0): This function indicates reactivity towards radical species.

Local Ionization Potentials: The local ionization potential, often mapped onto the molecular surface, indicates the energy required to remove an electron from a specific point. Regions with low ionization potential are electron-rich and are thus favorable sites for electrophilic attack. For this compound, these regions would likely correspond to the areas around the carbonyl oxygen atoms and the π-system of the benzene (B151609) ring.

These theoretical descriptors provide a detailed picture of the molecule's chemical reactivity, complementing the qualitative information from MEP maps and guiding the design of synthetic pathways. nih.govjmchemsci.com

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for validating experimental data and confirming the molecular structure.

| Proton Group | Chemical Shift (δ, ppm) in CDCl3 | Multiplicity | Number of Hydrogens |

|---|---|---|---|

| -CH3 (propanoyl) | 1.723–1.760 | d (doublet) | 3H |

| -CH3 (acetyl) | 2.259–2.269 | s (singlet) | 3H |

| -CH2- (indoline) | 3.232–3.289 | t (triplet) | 2H |

| -CH2-N- (indoline) | 4.109–4.166 | t (triplet) | 2H |

| -CH- (propanoyl) | 5.197–5.263 | m (multiplet) | 1H |

| Aromatic-H | 7.864 | s (singlet) | 1H |

| Aromatic-H | 7.864–7.895 | d (doublet) | 1H |

| Aromatic-H | 8.245–8.273 | d (doublet) | 1H |

Similarly, theoretical IR spectra can be calculated to predict the vibrational frequencies of the molecule's functional groups. jmchemsci.com For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the amide and ketone groups would be expected. A high correlation between theoretical and experimental spectroscopic data confirms the accuracy of the computed molecular structure and electronic properties. nih.gov

Theoretical Studies of Non-Covalent Interactions within the Molecule and Aggregates

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, crystal packing, and biological activity of molecules. nih.govmdpi.com Theoretical studies are essential for identifying and quantifying these weak interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, both intramolecular and intermolecular NCIs are significant. Intramolecular interactions, such as C-H···O contacts, can influence the molecule's conformation by stabilizing certain arrangements of the side chains relative to the indoline ring. nih.gov

In the solid state, intermolecular interactions dictate how the molecules arrange themselves into a crystal lattice. Studies on the crystal structure of the related compound, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, have revealed the presence of specific NCIs that stabilize its crystal packing. nih.govresearchgate.netnih.gov These interactions are likely to be present in aggregates of this compound as well.

Key intermolecular interactions identified include:

Non-classical C-H···O Hydrogen Bonds: These bonds link molecules together, forming layers within the crystal structure. nih.govresearchgate.net The hydrogen atoms from the indoline ring or the alkyl chains can interact with the electronegative oxygen atoms of the carbonyl groups on adjacent molecules.

π-π Stacking Interactions: The aromatic rings of the indoline core can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. In the chloro-derivative, a centroid-centroid distance of 3.6959 (9) Å was observed between symmetry-related phenyl rings, indicating significant π-π stacking. nih.govnih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these non-covalent bonds. mdpi.com Understanding these interactions is fundamental for crystal engineering and for predicting the physical properties of the solid material.

| Interaction Type | Description | Significance |

|---|---|---|

| C-H···O Hydrogen Bonds | Connects individual molecules into layers. | Primary contributor to the crystal packing framework. |

| π-π Stacking | Interaction between phenyl rings of adjacent molecules (centroid-centroid distance ~3.7 Å). | Connects the layers formed by hydrogen bonds, providing further stability. |

Reaction Mechanism Modeling for Transformations Involving the Indoline Core or Ketone Moieties

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly useful for understanding transformations involving the multifunctional this compound.

Indoline Core Reactivity: The indoline nucleus is susceptible to various transformations. One key reaction is electrophilic substitution on the aromatic ring. While the acetyl group on the nitrogen atom is deactivating, directing effects still govern the position of substitution. Computational models can predict the most favorable sites for electrophilic attack (e.g., C4 or C6 positions) by analyzing the stability of the corresponding sigma complexes (Wheland intermediates). Additionally, the indoline ring can undergo oxidation to the corresponding indole. acs.org

Ketone Moiety Reactivity: The propanone group offers several avenues for chemical transformation. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition reactions. The α-carbon is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations. researchgate.net

N-Acylation/Deacylation: The N-acetyl group can also be involved in reactions. While N-acylation of indoles is a common synthetic step, the reverse reaction (deacylation) can also be modeled to understand the stability of this functional group under various conditions. researchgate.netnih.gov

Reaction mechanism modeling for this compound would involve using DFT to map out the energetic profiles of these potential transformations. copernicus.org Such studies can provide insights into reaction kinetics and selectivity, explaining experimental observations and guiding the synthesis of new derivatives. researchgate.net For instance, modeling the Friedel-Crafts acylation of 1-acetylindoline can clarify the regioselectivity of the reaction that leads to the 5-propanone substituent.

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses significant conformational flexibility due to the rotatable single bonds in its acetyl and propanoyl side chains. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a powerful method for exploring the conformational landscape of flexible molecules. mdpi.comnih.gov

In an MD simulation, the classical equations of motion are solved for the atoms in the molecule over a period of time, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com By analyzing this trajectory, one can identify the most stable (low-energy) conformations and the energetic barriers between them.

For this compound, MD simulations would reveal:

Preferred Conformations: The simulation would identify the most frequently adopted spatial arrangements of the acetyl and propanoyl groups relative to the indoline ring. These conformations are stabilized by a combination of steric and electronic effects, including potential weak intramolecular hydrogen bonds.

Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule. For example, it could show the range of motion of the terminal ethyl group of the propanone moiety.

Solvent Effects: By performing simulations in an explicit solvent (like water or an organic solvent), it is possible to understand how interactions with solvent molecules influence the conformational preferences of the compound.

The insights gained from MD simulations are crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as binding to a biological receptor. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 1 Acetylindolin 5 Yl Propan 1 One

Reactions at the Propan-1-one Carbonyl Group (e.g., nucleophilic additions, condensations)

The propan-1-one side chain possesses a reactive carbonyl group that is a prime site for nucleophilic attack. This ketone functionality can undergo a wide array of classical carbonyl reactions. The electrophilicity of the carbonyl carbon makes it susceptible to addition reactions with various nucleophiles, including organometallic reagents, hydrides, and carbanions.

Key reactions at this position include:

Nucleophilic Addition: Reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forceful reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can deoxygenate the carbonyl group entirely to an alkyl chain (propyl group).

Condensation Reactions: The α-protons (on the carbon adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds. It can also participate in other base-catalyzed reactions like the Mannich reaction.

In molecules containing multiple carbonyl groups, the relative reactivity can be a deciding factor in reaction outcomes. For instance, in reactions involving 1,2-dicarbonyl compounds, the acetyl group is generally more reactive towards nucleophiles than a benzoyl or ethoxycarbonyl group due to lesser steric hindrance and electronic effects nih.gov. While the N-acetyl group in 1-(1-acetylindolin-5-yl)propan-1-one is an amide and thus significantly less reactive than the ketone of the propanoyl group, this principle highlights the subtle differences that govern selectivity.

Table 1: Potential Reactions at the Propan-1-one Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Tertiary Alcohol |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane (Propylindoline) |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Propylindoline) |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Transformations of the Acetyl Group (e.g., deacetylation, further functionalization)

The N-acetyl group functions as a protecting group for the indoline (B122111) nitrogen and significantly influences the electronic properties of the aromatic ring. This amide linkage can be cleaved or modified under specific conditions.

Deacetylation: The most common transformation is the removal of the acetyl group to yield the free indoline. This hydrolysis can be achieved under either acidic or basic conditions. For example, treatment with aqueous hydrochloric acid or sodium hydroxide (B78521) will cleave the amide bond, liberating the secondary amine of the indoline ring. This reaction is fundamental for further functionalization at the nitrogen atom.

Reduction: The amide carbonyl of the acetyl group is less reactive than the ketone carbonyl. However, it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N-acetyl group into an N-ethyl group, yielding 1-ethyl-5-propanoylindoline.

The ability to remove the acetyl group is crucial for synthetic pathways that require a free N-H group on the indoline ring, for example, in the synthesis of certain bioactive compounds h1.co.

Electrophilic Aromatic Substitution on the Indoline Ring

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic systems wikipedia.org. In this compound, the regiochemical outcome of such reactions is governed by the combined directing effects of the N-acetyl group and the 5-propanoyl group.

The indoline ring has three available positions for electrophilic attack: C4, C6, and C7. The directing influence of the existing substituents determines which position is most favorable.

N-Acetyl Group: The nitrogen atom's lone pair can donate electron density to the ring through resonance, making it an activating group. However, because the lone pair is also delocalized onto the acetyl carbonyl, its activating effect is strongly attenuated compared to an amino or alkylamino group. Nevertheless, it remains an ortho, para-director. It directs incoming electrophiles to the C7 (ortho) and C4 (para) positions.

5-Propanoyl Group: The acyl group is an electron-withdrawing group due to both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. It directs incoming electrophiles to the positions meta to itself, which are C4 and C6.

Given that the propanoyl group is a moderately strong deactivator, the aromatic ring of this compound is expected to be significantly less reactive than benzene (B151609) and will require harsher conditions (e.g., stronger Lewis acids, higher temperatures) to undergo electrophilic aromatic substitution. The presence of the electron-withdrawing N-acetyl group on the indole (B1671886) nitrogen can also favor substitution at the C5 position in certain cyclization reactions by reducing the nucleophilicity at other positions beilstein-journals.org.

Table 2: Predicted Regioselectivity in SEAr Reactions

| Reaction | Reagent(s) | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(1-Acetyl-4-nitroindolin-5-yl)propan-1-one and 1-(1-Acetyl-6-nitroindolin-5-yl)propan-1-one |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(1-Acetyl-4-bromoindolin-5-yl)propan-1-one and 1-(1-Acetyl-6-bromoindolin-5-yl)propan-1-one |

Redox Chemistry of the Indoline Ring System

The indoline core and its substituents can undergo various reduction and oxidation reactions.

Oxidation of the Indoline Ring: The indoline ring is a dihydro-derivative of indole. It can be aromatized to the corresponding indole nucleus through oxidation. A variety of oxidizing agents can effect this transformation, which involves the removal of two hydrogen atoms from the five-membered ring. This reaction is a common strategy in the synthesis of substituted indoles.

Reduction of Carbonyl and Amide Groups: As discussed previously, the ketone and amide functionalities can be reduced. Selective reduction of the ketone is possible with NaBH₄, which typically does not reduce amides. A more potent reagent like LiAlH₄ will reduce both the ketone to a secondary alcohol and the N-acetyl amide to an N-ethyl group. Complete deoxygenation of the ketone can be achieved via Clemmensen or Wolff-Kishner reduction.

Table 3: Summary of Redox Reactions

| Reaction Type | Reagent(s) | Affected Group(s) | Resulting Structure |

|---|---|---|---|

| Aromatization | e.g., DDQ, MnO₂ | Indoline Ring | 1-(1-Acetyl-1H-indol-5-yl)propan-1-one |

| Selective Ketone Reduction | NaBH₄ | Propan-1-one | 1-(1-Acetylindolin-5-yl)propan-1-ol |

| Amide and Ketone Reduction | LiAlH₄ | N-Acetyl & Propan-1-one | 1-(1-Ethylindolin-5-yl)propan-1-ol |

Photosolvolysis and Photochemical Reactions of Related Indoline Systems

The photochemistry of indoline derivatives can lead to a range of transformations, including bond cleavage, cyclization, and rearrangement reactions. While specific data on this compound is scarce, the behavior of related systems provides insight into potential photochemical pathways.

Indole systems can undergo photo-induced cyclization reactions to form polycyclic indolinyl compounds nih.gov. The photochemistry of indoline-2-thione (B1305242) has been studied, showing pH-dependent product formation where indole is a major product in acidic solutions researchgate.net. Furthermore, light-driven, metal-free protocols have been developed for the direct C-H alkylation of indoles, proceeding through radical intermediates generated photochemically nih.gov.

For this compound, the presence of the ketone functionality introduces the possibility of classic photochemical carbonyl reactions, such as Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions. Irradiation with UV light could potentially lead to cleavage of the bond between the carbonyl carbon and the aromatic ring or the adjacent ethyl group. Intramolecular hydrogen abstraction from the indoline ring by the excited ketone is also a plausible pathway, potentially leading to cyclization or rearrangement products. These photochemical reactions often proceed through radical intermediates and can provide routes to complex molecular architectures not easily accessible through thermal reactions.

Ring-Opening or Rearrangement Reactions of the Indoline Moiety

The chemical reactivity of this compound, specifically concerning the stability and potential structural reorganization of its indoline core, is a subject of significant theoretical interest. While experimental data on the ring-opening or rearrangement of this particular compound is not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known chemistry of related N-acylindoline and aromatic amide systems. The indoline ring is a robust heterocyclic structure, generally requiring specific and often vigorous conditions to undergo cleavage or significant rearrangement.

Under forcing hydrothermal conditions and in the presence of catalysts such as nickel, platinum, or ruthenium, the indoline ring is known to undergo a series of reactions including hydrogenation followed by ring-opening. osti.gov This process, primarily investigated in the context of hydrodenitrogenation of nitrogen-containing compounds in biofuels, involves the cleavage of the C-N bond of the saturated heterocyclic ring. osti.gov However, these conditions are far removed from typical synthetic organic chemistry transformations and represent the upper limits of the indoline ring's stability rather than a controlled rearrangement reaction.

A more synthetically relevant, albeit hypothetical, transformation for this compound would be a rearrangement involving the migration of the acetyl group from the nitrogen atom to the aromatic ring. This is conceptually analogous to the well-known Fries rearrangement, where an acyl group from a phenolic ester migrates to the aryl ring under the influence of a Lewis acid catalyst. wikipedia.orgbyjus.comorganic-chemistry.org

Table 1: Comparison of Classical Fries Rearrangement and a Hypothetical N-Acyl Indoline Analogue

| Feature | Classical Fries Rearrangement | Hypothetical N-Acetylindoline Rearrangement |

| Substrate | Phenolic Ester | N-Acetylindoline |

| Migrating Group | Acyl Group (from oxygen) | Acetyl Group (from nitrogen) |

| Catalyst | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Potentially a Lewis or Brønsted Acid |

| Product | Hydroxy Aryl Ketone | Amino Aryl Ketone |

| Mechanism | Involves formation of an acylium carbocation and electrophilic aromatic substitution. lscollege.ac.in | A similar mechanism involving N-C bond cleavage to form an acylium ion could be proposed. |

In the case of this compound, a hypothetical acid-catalyzed rearrangement could lead to the migration of the N-acetyl group to one of the available positions on the benzene ring of the indoline moiety. The regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents and the reaction conditions. byjus.com It is important to emphasize that while this reaction is plausible by analogy, its actual occurrence and efficiency for this specific substrate would require experimental verification. The stability of the N-acyl bond in indolines makes such rearrangements less common than their O-acyl counterparts.

Other types of molecular rearrangements, such as those involving ring expansion or contraction, or transannular rearrangements, have been observed in more complex polycyclic systems containing indoline or pyrroloindoline cores. nih.govlibretexts.org However, these are typically driven by specific structural features not present in this compound and often require multi-step sequences.

Chemical Derivatization and Analogue Synthesis for Structural Exploration

Systematic Modification of the Propan-1-one Side Chain

The propan-1-one side chain at the C-5 position is a prime target for systematic modification to probe the impact of steric and electronic changes in this region of the molecule. Key strategies involve alterations to the carbonyl group and the ethyl chain.

One documented modification is the introduction of a halogen at the α-carbon of the carbonyl group. For instance, the synthesis of (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one has been reported. nih.govresearchgate.net This was achieved through the Friedel-Crafts acylation of 1-acetylindoline (B31821) using chloropropionyl chloride in the presence of aluminum trichloride (B1173362). nih.govresearchgate.net The introduction of a chlorine atom not only alters the electronic nature of the side chain but also provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups such as amines, azides, or thiols.

Other potential modifications, based on standard organic transformations, could include:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-(1-acetylindolin-5-yl)propan-1-ol. This transformation changes the geometry and hydrogen-bonding capability of the side chain.

Chain Homologation or Truncation: The length of the alkyl chain can be varied. Using different acyl chlorides in the initial Friedel-Crafts synthesis (e.g., acetyl chloride or butyryl chloride) would yield the corresponding ethanone (B97240) or butan-1-one derivatives, respectively.

Functionalization of the Terminal Methyl Group: While more challenging, selective functionalization of the terminal methyl group could introduce further diversity.

These modifications are summarized in the table below.

| Modification Type | Original Moiety | Example Derivative | Potential Reagents/Reaction |

| α-Halogenation | -C(O)CH₂CH₃ | -C(O)CHClCH₃ | Chloropropionyl chloride, AlCl₃ nih.govresearchgate.net |

| Ketone Reduction | -C(O)CH₂CH₃ | -CH(OH)CH₂CH₃ | NaBH₄, LiAlH₄ |

| Chain Truncation | -C(O)CH₂CH₃ | -C(O)CH₃ | Acetyl chloride, AlCl₃ |

| Chain Elongation | -C(O)CH₂CH₃ | -C(O)CH₂CH₂CH₃ | Butyryl chloride, AlCl₃ |

Diversification of the Acetyl Group

A straightforward modification is the substitution of the acetyl group with its halogenated analogue, such as a trifluoroacetyl group, to create compounds like 1-(trifluoro)acetylindoline. nih.govresearchgate.net This significantly alters the electronic properties of the nitrogen atom due to the high electronegativity of fluorine.

Furthermore, the N-acyl group can be utilized as a directing group to control the regioselectivity of subsequent reactions on the indoline (B122111) ring. nih.gov In the broader context of indole (B1671886) chemistry, bulky directing groups like the N-pivaloyl group have been successfully employed to direct C-H functionalization to specific positions, such as C-7. nih.govchim.it While the acetyl group itself is not a strong directing group, its replacement with more sterically demanding or specifically designed directing groups can open up synthetic pathways for functionalizing otherwise unreactive positions on the scaffold.

The table below illustrates potential diversifications of the N-1 substituent.

| Modification Type | Original Group | Example Derivative Group | Significance |

| Halogenation | -C(O)CH₃ | -C(O)CF₃ | Alters electronic properties. nih.govresearchgate.net |

| Chain Elongation | -C(O)CH₃ | -C(O)CH₂CH₃ (Propionyl) | Modifies steric and lipophilic character. |

| Aromatic Acylation | -C(O)CH₃ | -C(O)Ph (Benzoyl) | Introduces aromatic system, potential for π-stacking. |

| Use as Directing Group | -C(O)CH₃ | -C(O)C(CH₃)₃ (Pivaloyl) | Can direct C-H functionalization to specific ring positions. nih.govchim.it |

Functionalization of the Indoline Ring at Different Positions (e.g., C-2, C-3, C-4, C-6, C-7)

Beyond the existing substitution at N-1 and C-5, the indoline scaffold offers several other positions for functionalization, including C-2, C-3, C-4, C-6, and C-7. Directing reactions to these sites can be challenging due to the inherent reactivity patterns of the indole/indoline system. chim.it The pyrrole-like part of the ring (C-2, C-3) has different reactivity compared to the benzenoid part (C-4, C-6, C-7). chim.itrsc.org

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided powerful tools for site-selective modifications of such heterocyclic systems. rsc.orgrsc.org The choice of catalyst and directing group is crucial for achieving regioselectivity. chim.it

C-2 and C-3 Positions: The C-H bonds at the C-2 and C-3 positions of the five-membered ring are generally more reactive. chim.it Various methods exist for introducing substituents at these positions in related indole systems.

C-4, C-6, and C-7 Positions: Functionalizing the benzenoid portion of the indoline ring is considerably more difficult. nih.gov However, significant progress has been made using directing-group strategies. For instance, installing a suitable directing group on the indoline nitrogen can facilitate palladium- or rhodium-catalyzed reactions at the C-7 position or copper-catalyzed reactions at the C-6 position. nih.gov Similarly, specific directing groups at other positions can enable functionalization at C-4. nih.govchim.it These reactions can introduce a variety of groups, including aryl, alkenyl, and alkyl moieties. nih.govrsc.org

The table below summarizes the potential for functionalization at various positions on the indoline ring.

| Position | Type of Reaction | Potential Reagents/Catalyst | Significance |

| C-2 / C-3 | Dehydrogenative Coupling | Copper or Palladium Catalysts | Introduces C-C bonds at the more reactive pyrrole (B145914) core. acs.org |

| C-4 | C-H Borylation / Hydroxylation | Boron-mediated (metal-free) | Requires specific directing groups for selectivity. nih.gov |

| C-6 | C-H Arylation | Copper Catalysts | Requires a directing group on the nitrogen. nih.gov |

| C-7 | C-H Alkenylation / Arylation | Rhodium / Palladium Catalysts | Often facilitated by a bulky N-directing group. nih.govchim.itrsc.org |

Construction of Hybrid Scaffolds Incorporating the 1-(1-Acetylindolin-5-yl)propan-1-one Moiety

The this compound core can serve as a foundational scaffold for the construction of more complex hybrid molecules. This strategy involves covalently linking the core moiety to other distinct chemical scaffolds known to possess interesting chemical or biological properties. The goal is to create novel chemical entities with potentially synergistic or unique characteristics.

The synthetic handles introduced through the derivatization strategies described in the previous sections are key to building these hybrids.

Linkage via the Propan-1-one Chain: The α-chloro derivative, (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, provides a reactive site for coupling with other molecules containing nucleophilic groups (e.g., phenols, amines, thiols). nih.gov

Linkage via the Indoline Ring: Functionalization of the C-4, C-6, or C-7 positions through C-H activation allows for the attachment of other ring systems via C-C bond formation, for example, through a Suzuki or Heck coupling reaction following an initial borylation or halogenation step.

Fused-Ring Systems: The indoline core can also be used to construct fused polycyclic systems. For example, reactions involving the acetyl group and a substituent at an adjacent position on the ring can lead to the formation of new fused heterocyclic rings, a strategy seen in the synthesis of indolo[2,3-b]quinolines from related 3-acetylindole (B1664109) precursors. nih.gov

This approach has been used to link scaffolds like 1,4-naphthoquinone (B94277) or 4-aza-podophyllotoxin to other molecules to create hybrids with novel properties. mdpi.com A similar conceptual approach could be applied to the this compound scaffold.

The table below provides a conceptual overview of potential hybrid scaffold construction.

| Core Moiety | Linkage Point | Example Partner Scaffold | Potential Linkage Chemistry |

| This compound | C-2 of Propan-1-one side chain | Phthalazine | Nucleophilic substitution on an α-halo derivative. |

| This compound | C-7 of Indoline ring | Pyrazole | Suzuki-Miyaura cross-coupling after C-H borylation. |

| This compound | C-4 of Indoline ring | Naphthoquinone | C-H arylation or other cross-coupling reactions. mdpi.com |

| This compound | N-1 and C-2 positions | (forms a fused ring) | Cyclization/Condensation reactions to form polycyclic systems. |

Emerging Research Frontiers and Future Prospects for 1 1 Acetylindolin 5 Yl Propan 1 One

Development of Catalytic Methods for Efficient Synthesis

The synthesis of functionalized indolines, such as 1-(1-Acetylindolin-5-yl)propan-1-one, is an area ripe for the application of modern catalytic methods. Traditional syntheses often require harsh conditions and multiple steps, limiting their efficiency and sustainability. The development of novel catalytic strategies offers a pathway to more streamlined and atom-economical routes.

Recent advancements in transition-metal catalysis have shown considerable promise for the C-H functionalization of indoline (B122111) scaffolds. For instance, rhodium-catalyzed C(sp2)–H acylation of indolines using anhydrides as a carbonyl source represents a CO-free carbonylation method to introduce ketone functionalities. acs.org This approach could potentially be adapted for the direct introduction of the propanoyl group onto the 1-acetylindoline (B31821) core. Similarly, copper-catalyzed methods are emerging for the modification of the indole (B1671886) ring, which could be relevant for the synthesis of precursors to the target molecule. sciencedaily.com

Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds has proven effective for the synthesis of the indoline core itself from β-arylethylamine substrates, offering high efficiency and mild operating conditions. organic-chemistry.org Iron and copper catalysis have also been employed in a one-pot, two-step process for the intramolecular formation of aryl C-N bonds to construct the indoline scaffold. nih.gov These methods could be integrated into a more efficient total synthesis of this compound.

Future research will likely focus on the development of catalysts that can achieve high regioselectivity in the functionalization of the indoline ring, a significant challenge in indole chemistry. The use of directing groups, which can be transiently installed and later removed, may offer a solution to control the position of acylation. Furthermore, the exploration of asymmetric catalysis could lead to the enantioselective synthesis of chiral derivatives of this compound, which may have interesting biological properties.

Table 1: Comparison of Potential Catalytic Methods for Indoline Functionalization

| Catalytic System | Type of Transformation | Potential Advantages | Reference |

|---|---|---|---|

| Rhodium-based catalysts | C(sp2)–H acylation | CO-free carbonylation, potential for direct introduction of ketone groups. | acs.org |

| Palladium-based catalysts | Intramolecular C-H amination | High efficiency, low catalyst loading, mild conditions for indoline core synthesis. | organic-chemistry.org |

| Copper-based catalysts | C-H functionalization | Cost-effective, versatile for various modifications of the indole ring. | sciencedaily.com |

| Iron/Copper co-catalysis | Intramolecular aryl C-N bond formation | One-pot synthesis of the indoline scaffold. | nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of synthetic routes for compounds like this compound can be significantly accelerated by a detailed understanding of reaction kinetics, intermediates, and byproducts. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing insights that are often missed with traditional offline analysis. mt.com